molecular formula C8H4BrClN2 B1372918 7-Bromo-1-chlorophthalazine CAS No. 1011291-78-3

7-Bromo-1-chlorophthalazine

Cat. No.: B1372918
CAS No.: 1011291-78-3
M. Wt: 243.49 g/mol
InChI Key: RPTPXZOSFDMHMI-UHFFFAOYSA-N
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Description

7-Bromo-1-chlorophthalazine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is a derivative of phthalazine, characterized by the presence of bromine and chlorine atoms at the 7th and 1st positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-chlorophthalazine typically involves the halogenation of phthalazine derivatives. One common method is the bromination of 1-chlorophthalazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or chromatography techniques .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve desired transformations.

    Coupling Reactions: It can be involved in coupling reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1-chlorophthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chlorophthalazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, it could inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    1-Chlorophthalazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Bromo-1-iodophthalazine: Contains iodine instead of chlorine, which can affect its reactivity and biological activity.

    1,4-Dichlorophthalazine:

Uniqueness: 7-Bromo-1-chlorophthalazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its dual halogenation makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-bromo-1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTPXZOSFDMHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696301
Record name 7-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011291-78-3
Record name 7-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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